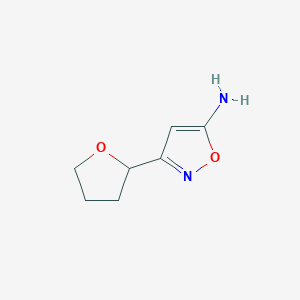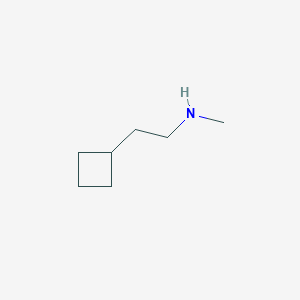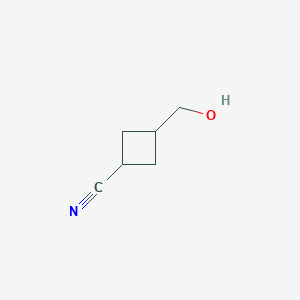
2-(2,2-Difluorocyclopentyl)acetic acid
Overview
Description
2-(2,2-Difluorocyclopentyl)acetic acid is a chemical compound with the CAS Number: 1532703-00-6 . It has a molecular weight of 164.15 and its IUPAC name is 2-(2,2-difluorocyclopentyl)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(2,2-Difluorocyclopentyl)acetic acid is 1S/C7H10F2O2/c8-7(9)3-1-2-5(7)4-6(10)11/h5H,1-4H2,(H,10,11) . This indicates that the molecule consists of a cyclopentyl ring with two fluorine atoms attached to one of the carbon atoms, and an acetic acid group attached to the same carbon atom.Physical And Chemical Properties Analysis
2-(2,2-Difluorocyclopentyl)acetic acid is a liquid at room temperature .Scientific Research Applications
1. Sustainable Synthesis Approach for Cellulose Acetate
- Application Summary: This research presents a more sustainable synthesis approach for cellulose acetate using the DBU/CO2 switchable solvent system . Cellulose acetate is one of the most important cellulose derivatives and is used in various applications such as films for optical devices, textile fibers, and cigarette filters .
- Methods of Application: The researchers used vinyl acetate in the DBU/CO2 switchable solvent system for the homogeneous synthesis of cellulose acetate with tunable degrees of substitution . This method does not require any additional catalyst or activation step .
- Results: The process demonstrated straightforward recyclability of all employed components with high recycling ratios (87.0–98.9%) . It resulted in less cellulose backbone degradation compared to a cellulose acetate sample synthesized by the Acetic Acid Process from the same cellulose source . This led to improved mechanical properties of solvent-casted foils .
2. Rumen Fluid Pretreatment for Anaerobic Methane Production
- Application Summary: Although the specific use of “2-(2,2-Difluorocyclopentyl)acetic acid” is not mentioned in the article, it discusses the pretreatment of corn straw with rumen fluid for enhanced biogas production .
- Methods of Application: Corn straw was pretreated with rumen fluid and then used for batched mesophilic biogas production .
- Results: After a 6-day pretreatment, volatile fatty acid (VFAs) production of 3.78, 8.27, and 10.4 g/L could be found in 3%, 6%, and 9% concentrations of corn straw, respectively .
Safety And Hazards
The safety information for 2-(2,2-Difluorocyclopentyl)acetic acid indicates that it has the GHS05 and GHS07 pictograms . The signal word is “Danger” and the hazard statements are H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2,2-difluorocyclopentyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(7)4-6(10)11/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKUGISIHTUPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluorocyclopentyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-6-isopropyl-1H-benzo[d]imidazole](/img/structure/B1428713.png)





![methyl 2-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-oxoacetate](/img/structure/B1428722.png)



![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)

